molecular formula C10H11N3O2 B8059518 Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B8059518
M. Wt: 205.21 g/mol
InChI Key: SQDHSLQOVIIGFN-UHFFFAOYSA-N
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Description

Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound belonging to the class of pyrazolopyrimidines It is characterized by its molecular structure, which includes a pyrazolo[1,5-a]pyrimidine core with an ethyl ester group at the 3-position and a methyl group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of ethyl cyanoacetate with a suitable hydrazine derivative in the presence of a base, followed by cyclization and subsequent methylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

  • Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a catalyst or other reducing agents like lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has found applications in various scientific fields:

  • Chemistry: It serves as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

  • Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate

  • Other pyrazolopyrimidines with varying substituents

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Properties

IUPAC Name

ethyl 7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-3-15-10(14)8-6-12-13-7(2)4-5-11-9(8)13/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDHSLQOVIIGFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=CC=C(N2N=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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